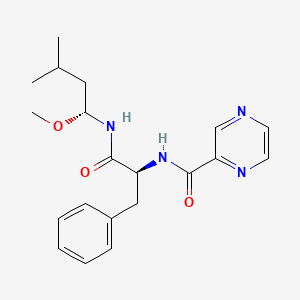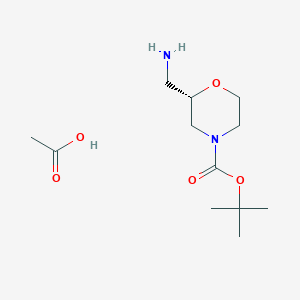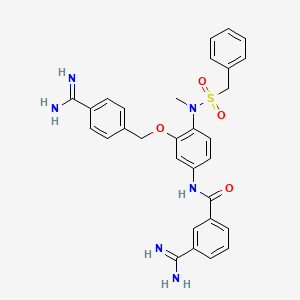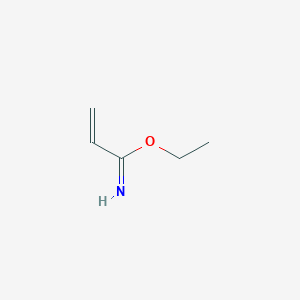
Ethyl acrylimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl acrylimidate is a chemical compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer science, medicine, and industry. This compound is particularly interesting due to its unique chemical properties and reactivity, making it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
Ethyl acrylimidate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acrylate with an imidating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow processes to achieve high yields and purity.
Análisis De Reacciones Químicas
Ethyl acrylimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Polymerization: It can undergo polymerization to form polyacrylimidate, which has applications in creating hydrogels and other polymeric materials.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl acrylimidate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various polymers and copolymers, which are essential for creating advanced materials with specific properties.
Biology: In biological research, this compound is used to modify biomolecules and study their interactions.
Industry: this compound is used in the production of adhesives, coatings, and sealants due to its excellent bonding properties.
Mecanismo De Acción
The mechanism of action of ethyl acrylimidate involves its ability to form covalent bonds with other molecules. This reactivity is due to the presence of the acrylate group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Ethyl acrylimidate can be compared with other similar compounds such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Butyl acrylimidate: Contains a butyl group, leading to different physical and chemical properties.
Acrylamide: While not an acrylimidate, acrylamide shares some reactivity and applications in polymer science.
This compound is unique due to its specific reactivity and the balance of properties provided by the ethyl group, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C5H9NO |
|---|---|
Peso molecular |
99.13 g/mol |
Nombre IUPAC |
ethyl prop-2-enimidate |
InChI |
InChI=1S/C5H9NO/c1-3-5(6)7-4-2/h3,6H,1,4H2,2H3 |
Clave InChI |
QYLJUQZUZGRQAV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=N)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14884998.png)
![(2E)-4-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885004.png)
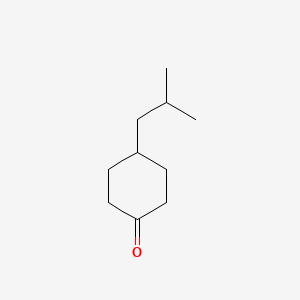


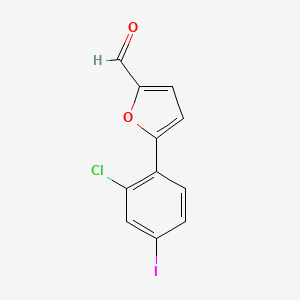

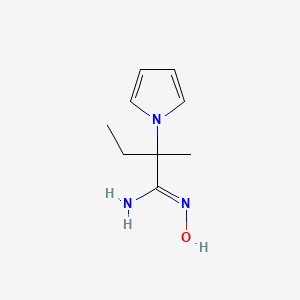
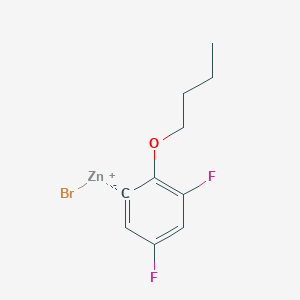
![(2S,2'S)-2,2'-((4,4'-((2,2'-Diamino-4,4',6-trioxo-1,4,4',6,7,7'-hexahydro-1'H,5H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))diglutaric acid](/img/structure/B14885046.png)
![(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14885050.png)
